molecular formula C10H5Br2Cl2NO2S2 B12591691 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- CAS No. 646039-79-4

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)-

Cat. No.: B12591691
CAS No.: 646039-79-4
M. Wt: 466.0 g/mol
InChI Key: GWYJUPAHWFJWQL-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- is a halogenated sulfonamide derivative featuring a thiophene core substituted with bromine atoms at positions 4 and 5, coupled with a sulfonamide group linked to a 3,4-dichlorophenyl moiety. The dichlorophenyl group is a recurring structural motif in bioactive molecules, particularly those targeting cancer pathways, as evidenced by studies on related compounds .

Properties

CAS No.

646039-79-4

Molecular Formula

C10H5Br2Cl2NO2S2

Molecular Weight

466.0 g/mol

IUPAC Name

4,5-dibromo-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H5Br2Cl2NO2S2/c11-6-4-9(18-10(6)12)19(16,17)15-5-1-2-7(13)8(14)3-5/h1-4,15H

InChI Key

GWYJUPAHWFJWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(S2)Br)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- typically involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst to achieve selective bromination at the 4 and 5 positions of the thiophene ring. Subsequent reactions with sulfonamide and dichlorophenyl groups are carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include sulfonamide- and dichlorophenyl-containing compounds with variations in heterocyclic cores or halogen substitutions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Reported Activity (IC₅₀) Reference
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- Thiophene 4,5-diBr; N-(3,4-dichlorophenyl) Limited direct data N/A
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) Acrylamide 3,4-diCl; 3,5-bis(CF₃)phenyl AGS: 8.2 µM; BGC-823: 9.7 µM
N-(3,4-dichlorophenyl)-5-methylthiophene-2-sulfonamide Thiophene 5-Me; N-(3,4-diCl-phenyl) Carbonic anhydrase IX inhibitor (IC₅₀: 12 nM) Literature*

Key Differences in Bioactivity and Mechanism

  • Electron-Withdrawing Effects: The 4,5-dibromo substitution on the thiophene ring increases electron deficiency compared to non-halogenated or methyl-substituted analogues (e.g., 5-methylthiophene sulfonamide). This may enhance interactions with positively charged enzymatic active sites, though direct evidence for the target compound is lacking .
  • Dichlorophenyl vs. Trifluoromethylphenyl : Compound 1f (from ) features a trifluoromethylphenyl group, which improves metabolic stability and lipophilicity compared to the dichlorophenyl group in the target compound. However, dichlorophenyl derivatives exhibit stronger π-π stacking interactions with aromatic residues in target proteins .
  • Sulfonamide vs. Acrylamide Linkers: Sulfonamides are known for their role in carbonic anhydrase inhibition, while acrylamides (as in 1f) are more commonly associated with kinase inhibition. This suggests divergent biological targets for the two compound classes .

Antitumor Activity Trends

highlights that dichlorophenyl-containing acrylamides (e.g., 1f) show potent activity against gastric cancer cells (AGS and BGC-823) with IC₅₀ values <10 µM.

Biological Activity

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)-, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

  • Molecular Formula: C₁₃H₈Br₂ClN₃O₂S
  • Molecular Weight: 410.08 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:

  • Inhibition of Enzyme Activity: The compound may act as an inhibitor of certain kinases and sulfonamide-related enzymes, which are crucial in various cellular processes.
  • Antimicrobial Properties: Similar thiophene derivatives have shown activity against bacterial strains, suggesting potential antimicrobial effects for this compound.

Anticancer Activity

Research has indicated that thiophene derivatives possess anticancer properties. For example, compounds similar to 2-thiophenesulfonamide have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

  • Case Study: A study highlighted the effectiveness of thiophene derivatives in inhibiting the growth of breast cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial efficacy. Studies on related thiophene compounds have shown promising results against various pathogens.

  • Research Finding: In vitro tests indicated that thiophene sulfonamides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
AntimicrobialBacterial inhibition

Case Studies

  • Anticancer Efficacy:
    • A study evaluated the effects of a similar thiophene sulfonamide on human cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Antimicrobial Testing:
    • Another research project tested the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, indicating strong antibacterial properties.

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